2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide
Description
This compound (ID: Y042-2664) features a pyridazinone core substituted at the 3-position with a 4-methoxyphenyl group and an acetamide linker connected to a 4-phenoxyphenyl moiety. Its molecular formula is C₂₄H₂₅N₃O₅, with a molecular weight of 435.48 g/mol and availability in 6 mg quantities . The 4-methoxyphenyl group contributes electron-donating properties, while the phenoxyphenyl moiety enhances aromatic interactions, making it structurally distinct among pyridazinone derivatives.
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O4/c1-31-20-11-7-18(8-12-20)23-15-16-25(30)28(27-23)17-24(29)26-19-9-13-22(14-10-19)32-21-5-3-2-4-6-21/h2-16H,17H2,1H3,(H,26,29) |
InChI Key |
CLVBSZNOBFTZGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.
Substitution Reactions: The introduction of the methoxyphenyl and phenoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like NaH or K2CO3 in solvents like DMF or DMSO.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazinone core can act as a pharmacophore, binding to active sites and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Pyridazinone-Based Analogs
- N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): Differences: Contains 4,5-dichloro substituents on the pyridazinone core and a sulfonamide-aniline group. The sulfonamide group enhances hydrophilicity .
- N-(4-Bromophenyl)-2-{5-[bis(4-methoxyphenyl)amino]-3-methyl-6-oxopyridazin-1(6H)-yl}acetamide (): Differences: Features a bis(4-methoxyphenyl)amino group and a bromophenyl acetamide.
- N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (): Differences: Includes a 4-methoxyphenethyl group instead of 4-phenoxyphenyl.
Non-Pyridazinone Analogs
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)acetamide ():
- 2-(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide (): Differences: Pyrimidinedione core instead of pyridazinone. Impact: Additional carbonyl groups may enhance hydrogen bonding but reduce metabolic stability .
Structure-Activity Relationship (SAR) Insights
- Aromatic Linkers: The 4-phenoxyphenyl acetamide in the target compound may engage in π-π stacking more effectively than aliphatic linkers (e.g., ethyl in ) .
- Core Modifications: Pyridazinone derivatives generally exhibit better metabolic stability than pyrimidinediones () due to fewer labile carbonyl groups .
Physicochemical Properties
| Property | Target Compound | Analog () | Analog () |
|---|---|---|---|
| Molecular Weight | 435.48 | ~500 (estimated) | ~450 (estimated) |
| LogP (Predicted) | ~3.5 | ~4.2 (Cl, sulfonamide) | ~2.8 (piperidine) |
| Hydrogen Bond Acceptors | 5 | 7 | 6 |
The target compound’s moderate LogP suggests balanced lipophilicity, favoring oral bioavailability compared to highly polar (e.g., sulfonamide-containing) or overly lipophilic analogs .
Biological Activity
The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a heterocyclic organic compound with potential pharmacological applications. Its complex structure, which includes a pyridazine core and various functional groups, suggests significant biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.4 g/mol. The structural features include:
- Pyridazine ring : Known for its biological activity.
- Methoxyphenyl group : May enhance pharmacological properties.
- Phenoxyphenyl group : Potentially increases lipophilicity and bioavailability.
Preliminary studies indicate that the compound may interact with various biological targets, including enzymes and receptors. The mechanisms by which it exerts its effects are still under investigation but may involve:
- Enzyme inhibition : Potentially modulating metabolic pathways.
- Receptor binding : Influencing signal transduction pathways.
Pharmacological Properties
Research has suggested several pharmacological activities associated with this compound:
- Antitumor Activity : Initial in vitro studies indicate that the compound may inhibit cancer cell proliferation, suggesting potential use in oncology.
- Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antioxidant Activity : The compound's structure may provide antioxidant benefits, protecting cells from oxidative stress.
Case Studies and Research Findings
A summary of relevant studies on the biological activity of the compound is presented in the table below:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antitumor | Inhibition of cancer cell lines (e.g., A549) with IC50 values indicating potency. |
| Study 2 | Anti-inflammatory | Reduction in pro-inflammatory cytokines in vitro. |
| Study 3 | Antioxidant | Scavenging activity against free radicals demonstrated in biochemical assays. |
Synthesis and Modifications
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can be achieved through multi-step organic reactions involving:
- Formation of the pyridazine core.
- Introduction of the methoxyphenyl group.
- Coupling with phenoxyphenyl acetamide.
These synthetic routes are crucial for optimizing yield and purity, which directly impacts biological activity.
Future Directions
Further research is needed to explore the full potential of this compound, particularly:
- In vivo studies : To confirm efficacy and safety profiles in animal models.
- Mechanistic studies : To elucidate specific pathways involved in its biological effects.
- Structure-activity relationship (SAR) analysis : To optimize the compound for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
